YS-035 hydrochloride
Overview
Description
YS-035 hydrochloride is a chemical compound known for its role as a calcium channel blocker. It is a derivative of verapamil and has been studied for its ability to inhibit calcium uptake via sodium/calcium exchange in various cell types . The compound is used primarily in research to understand calcium currents in smooth muscle and neuronal electrophysiology .
Mechanism of Action
Target of Action
YS-035 hydrochloride primarily targets calcium ions (Ca2+) in cells . It acts as a Ca2+ antagonist , inhibiting the cellular uptake and mitochondrial efflux of calcium ions . This interaction with calcium ions plays a crucial role in various cellular processes, including muscle contraction and nerve impulse transmission.
Mode of Action
This compound interacts with its targets by inhibiting Ca2+ uptake by muscle cells and the Na+/Ca2+ exchange . The inhibition constant (Ki) for this interaction is 28 µM . By blocking the exchange of sodium and calcium ions, this compound disrupts the balance of these ions in cells, which can lead to changes in cellular function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial Ca2+ transport pathway . By inhibiting the uptake of calcium ions into the mitochondria, this compound can disrupt the normal functioning of this pathway, leading to downstream effects on cellular energy production and other processes.
Result of Action
The inhibition of Ca2+ uptake and Na+/Ca2+ exchange by this compound leads to a prolongation of cardiac action potentials . This can affect the rhythm and rate of heart contractions, potentially influencing cardiovascular health.
Biochemical Analysis
Biochemical Properties
YS-035 hydrochloride is known to interact with calcium ions, playing a significant role in biochemical reactions . It inhibits the pacemaker current and potassium outward currents, which are crucial for the functioning of cardiac cells . This compound also inhibits the exchange of sodium and calcium ions, with a Ki value of 28 µM .
Cellular Effects
In various types of cells, including muscle cells, brain synaptosomes, and kidney fibroblasts, this compound inhibits calcium uptake . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the exchange of sodium and calcium ions . This action inhibits calcium uptake by cells and prevents calcium release from mitochondria induced by Ruthenium Red .
Preparation Methods
Synthetic Routes and Reaction Conditions
YS-035 hydrochloride is synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound.
Methylation: The intermediate compound is then methylated to produce the final product, YS-035.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Purification: The intermediate is purified through crystallization or chromatography.
Final Conversion: The purified intermediate is methylated and then converted to the hydrochloride salt form.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
YS-035 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation products may include various carboxylic acids or ketones.
Reduction: Reduction products may include alcohols or amines.
Substitution: Substitution products vary widely based on the substituent introduced.
Scientific Research Applications
YS-035 hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
YS-035 hydrochloride is unique compared to other calcium channel blockers due to its specific structure and mechanism of action. Similar compounds include:
Verapamil: A well-known calcium channel blocker with a similar structure but different pharmacokinetic properties.
Diltiazem: Another calcium channel blocker with distinct therapeutic applications.
Nifedipine: A calcium channel blocker used primarily for its vasodilatory effects.
This compound stands out due to its specific inhibition of sodium/calcium exchange and its unique effects on mitochondrial calcium transport .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008983 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89805-39-0 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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